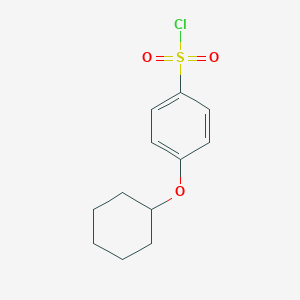

4-Cyclohexyloxy-benzenesulfonyl chloride

Description

Significance of Aryl Sulfonyl Chlorides in Chemical Synthesis and Research

Aryl sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides and sulfonate esters. The sulfonamide functional group is a key component in a vast array of pharmaceuticals, including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This widespread importance drives the continuous development of new and efficient methods for the synthesis of aryl sulfonyl chlorides. orgsyn.org They are highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom with amines, alcohols, and other nucleophiles. This reactivity allows for the facile introduction of the arylsulfonyl group into a wide range of organic molecules, enabling the construction of complex molecular architectures. orgsyn.org

Table 1: Key Reactions of Aryl Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amine (R-NH₂) | R-NHSO₂-Ar | Foundational for many pharmaceuticals. |

| Sulfonate Ester Formation | Alcohol (R-OH) | R-OSO₂-Ar | Used as protecting groups and in catalysis. |

| Friedel-Crafts Sulfonylation | Arene | Ar-SO₂-Ar' | Forms diaryl sulfones. |

Contextualizing 4-Cyclohexyloxy-benzenesulfonyl Chloride within Substituted Benzenesulfonyl Chlorides

This compound belongs to the family of substituted benzenesulfonyl chlorides. The nature and position of the substituent on the benzene (B151609) ring can significantly influence the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamides or sulfonate esters. For instance, electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups may decrease reactivity.

The 4-cyclohexyloxy group is an ether linkage at the para position. The oxygen atom can act as an electron-donating group through resonance, while the bulky cyclohexyl group can impart increased lipophilicity to molecules derived from this reagent. This increased lipid solubility can be a desirable property in medicinal chemistry, as it can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A patent related to glucopyranosyl-substituted phenyl derivatives for the treatment of metabolic disorders includes claims for structures containing a cyclohexyloxy substituent, suggesting the potential utility of this moiety in bioactive molecules. google.com

Evolution of Sulfonyl Chloride Chemistry for Complex Molecular Architectures

The synthesis of aryl sulfonyl chlorides has evolved from classical methods to more sophisticated and milder techniques, accommodating the need for functional group tolerance in the synthesis of complex molecules.

Early methods for the preparation of benzenesulfonyl chloride involved the reaction of benzene with chlorosulfonic acid or the treatment of benzenesulfonic acid or its salts with chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org While effective for simple aromatic systems, these methods often employ harsh conditions that are incompatible with sensitive functional groups.

More recent advancements have focused on developing catalytic and more selective methods. For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl sulfonyl chlorides from aryl boronic acids or aryl halides. These methods offer greater control over regioselectivity and are tolerant of a wider range of functional groups, making them highly valuable in modern organic synthesis. The development of new reagents and protocols continues to expand the synthetic chemist's toolbox for accessing diverse and complex sulfonyl chlorides.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONQJPGUSNTRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100388-99-6 | |

| Record name | 4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Cyclohexyloxy Benzenesulfonyl Chloride

General Principles of Aryl Sulfonyl Chloride Synthesis

The formation of an aryl sulfonyl chloride functional group is a cornerstone of sulfonamide and sulfonate ester synthesis. Two primary methodologies dominate this field: direct chlorosulfonation of an aromatic ring and the conversion of pre-existing sulfonic acids or their salts.

Direct chlorosulfonation is a widely utilized method for introducing a sulfonyl chloride group onto an aromatic ring. nih.govrsc.org This electrophilic aromatic substitution (SEAr) reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. nih.govpageplace.de The reaction proceeds through the generation of an electrophile, which is believed to be SO₂Cl⁺, that attacks the electron-rich aromatic ring. stackexchange.comyoutube.com

The mechanism involves the reaction of the aromatic substrate with chlorosulfonic acid, often in excess, to directly yield the aryl sulfonyl chloride. pageplace.deglobalspec.com The reaction can be influenced by temperature, with lower temperatures favoring the formation of the sulfonyl chloride. stackexchange.com

Variants of this reaction exist to moderate its reactivity and improve yields. For instance, the reaction can be carried out in the presence of a halogenated aliphatic hydrocarbon solvent. google.com Additionally, a mixture of chlorosulfonic acid and sulfur trioxide has been used to prepare aryl sulfonyl chloride derivatives. google.com

A significant challenge in chlorosulfonation is controlling the position of substitution on the benzene (B151609) ring, an issue governed by the directing effects of existing substituents. wikipedia.orgvanderbilt.edu

An alternative to direct chlorosulfonation is the conversion of an aryl sulfonic acid or its corresponding salt into a sulfonyl chloride. This two-step approach first involves the sulfonation of the aromatic ring to produce a sulfonic acid, which is then chlorinated. rsc.org

Several reagents are effective for this chlorination step. Traditional methods have utilized phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to react with the sulfonic acid or its salt. rsc.orgorgsyn.org Thionyl chloride (SOCl₂) is another common chlorinating agent, and its use can be catalyzed by the presence of a sulfonating agent. google.com

More contemporary and milder methods have also been developed. For example, cyanuric chloride has been employed under neutral conditions for this conversion. rsc.orgijsrst.com Another efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TAPC) as the chlorinating agent, which offers mild reaction conditions and high yields. lookchem.comorganic-chemistry.org The Sandmeyer reaction, modified by Meerwein, provides a pathway to aryl sulfonyl chlorides from diazonium salts, which are generated from anilines. acs.orgresearchgate.net This method involves the reaction of the diazonium salt with sulfur dioxide in the presence of copper salts. acs.org

| Method | Reagent(s) | Key Features |

|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Direct conversion of arene to aryl sulfonyl chloride. pageplace.de |

| Conversion of Sulfonic Acids/Salts | PCl₅, POCl₃, SOCl₂ | Traditional, often harsh conditions. rsc.orgorgsyn.org |

| Conversion of Sulfonic Acids/Salts (Mild) | Cyanuric chloride, TAPC | Milder, more modern alternatives. rsc.orgijsrst.comlookchem.comorganic-chemistry.org |

| Meerwein Reaction | Diazonium salt, SO₂, Copper salts | Synthesis from aniline (B41778) precursors. acs.orgresearchgate.net |

Targeted Synthesis of 4-Substituted Benzenesulfonyl Chlorides

The synthesis of a specifically 4-substituted benzenesulfonyl chloride, such as 4-cyclohexyloxy-benzenesulfonyl chloride, necessitates precise control over the introduction of substituents on the benzene ring.

The cyclohexyloxy group is typically introduced onto the benzene ring via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. orgchemres.orgbyjus.comwikipedia.org This reaction involves the reaction of a phenoxide ion with a cyclohexyl halide or a cyclohexyl derivative with a good leaving group (e.g., a tosylate). byjus.commasterorganicchemistry.com

To synthesize the precursor for this compound, one would start with a phenol (B47542) that has a group at the para position that can be later converted to a sulfonic acid or directly to a sulfonyl chloride. Alternatively, and more commonly, one would start with phenol, perform the Williamson ether synthesis to form cyclohexyloxybenzene (also known as cyclohexyl phenyl ether), and then introduce the sulfonyl chloride group. cymitquimica.comjst.go.jpnih.gov

| Reaction | Reactants | Product |

|---|---|---|

| Williamson Ether Synthesis | Phenoxide and Cyclohexyl Halide/Tosylate | Cyclohexyloxybenzene |

The position of the incoming sulfonyl chloride group is dictated by the directing effects of the substituent already present on the benzene ring. wikipedia.orgvanderbilt.edu The cyclohexyloxy group is an ortho-, para-director because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates for ortho and para substitution. youtube.comlibretexts.org

The cyclohexyloxy group is also an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. vanderbilt.edu Due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is often favored over the ortho-substituted product.

Therefore, the chlorosulfonation of cyclohexyloxybenzene is expected to yield predominantly this compound.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound involves maximizing the yield of the desired product while minimizing the formation of byproducts, particularly the ortho isomer.

Key parameters for optimization include:

Reaction Temperature: Lowering the temperature during chlorosulfonation can sometimes enhance regioselectivity.

Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is crucial to prevent side reactions, such as the formation of diphenylsulfone. wikipedia.org

Order of Addition: The sequence in which reagents are added can impact the outcome of the reaction.

Yield Enhancement and Side Product Minimization

Optimizing the yield and purity of this compound requires precise control over reaction conditions to favor the desired product and suppress the formation of side products. numberanalytics.com Key parameters include reactant stoichiometry, temperature, and reaction time. nih.govmdpi.com

Key Optimization Parameters:

Reactant Stoichiometry: Utilizing a significant molar excess of chlorosulfonic acid is a critical strategy. orgsyn.org A higher concentration of the sulfonating agent helps to ensure the complete conversion of the 4-cyclohexyloxybenzene precursor. orgsyn.org Insufficient chlorosulfonic acid can lead to an increased formation of the primary side product, diaryl sulfone. orgsyn.org

Temperature Control: The reaction is highly exothermic, and careful temperature management is essential. mdpi.com The 4-cyclohexyloxybenzene is typically added portion-wise to the chlorosulfonic acid, which is pre-cooled to between 10-15°C. orgsyn.org Maintaining this low temperature during the addition phase minimizes charring and the formation of undesired by-products. rochester.edu After the addition is complete, the reaction mixture may be gently heated (e.g., to 60°C) for a period to drive the reaction to completion. orgsyn.org

Reaction Time: The reaction is monitored until the evolution of hydrogen chloride gas subsides, which indicates the reaction is nearing completion. orgsyn.org Extending the reaction time unnecessarily, especially at elevated temperatures, can increase the prevalence of side reactions.

Side Product Formation: The principal side product in this reaction is bis(4-cyclohexyloxyphenyl) sulfone . This impurity arises from the reaction of the initially formed this compound with another molecule of the 4-cyclohexyloxybenzene precursor. google.com Its formation is minimized by using an excess of chlorosulfonic acid and avoiding high reaction temperatures. orgsyn.org

Another potential impurity is 4-Cyclohexyloxy-benzenesulfonic acid , which results from the hydrolysis of the target sulfonyl chloride. nih.gov This can occur if the reactants are not anhydrous or if the product is exposed to moisture for an extended period during workup. orgsyn.org Therefore, using dry glassware and reagents and performing the workup promptly are important for minimizing this impurity.

The following table summarizes the impact of reaction parameters on product yield and purity.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Reactant Ratio | High excess of ClSO₃H | Increases | Increases | Suppresses the formation of the diaryl sulfone side product. orgsyn.org |

| Low amount of ClSO₃H | Decreases | Decreases | Favors formation of diaryl sulfone. orgsyn.org | |

| Temperature | Low (during addition) | Maximizes | Increases | Controls exothermic reaction and minimizes side product formation. orgsyn.org |

| High (prolonged) | Decreases | Decreases | Promotes formation of sulfone and other degradation products. numberanalytics.com | |

| Water Content | Anhydrous conditions | Maximizes | Increases | Prevents hydrolysis of the sulfonyl chloride product to sulfonic acid. nih.govorgsyn.org |

Purification Techniques for High Purity Reagents

Achieving high purity for this compound involves a multi-step workup and purification process designed to remove excess reagents and reaction by-products.

Reaction Quenching and Precipitation: The standard initial purification step involves carefully pouring the cooled reaction mixture into a large volume of crushed ice and water. orgsyn.org This procedure serves two purposes: it safely decomposes the highly reactive excess chlorosulfonic acid, and it causes the water-insoluble this compound to precipitate out of the aqueous solution as a solid. researchgate.net The low solubility of aryl sulfonyl chlorides in water protects them from rapid hydrolysis during this step. researchgate.net

Filtration and Washing: The precipitated crude product is collected by vacuum filtration. acs.org The solid is then thoroughly washed with cold water to remove residual sulfuric acid and hydrochloric acid. This washing step is repeated until the washings are neutral to litmus (B1172312) or pH paper.

Recrystallization: For obtaining a high-purity reagent, recrystallization is a common and effective method. The crude, dried product is dissolved in a minimum amount of a suitable hot solvent. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the solvent. For analogous aryl sulfonyl chlorides, solvents such as benzene have been successfully used. orgsyn.org The selection of an appropriate solvent is critical and is based on the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room or cold temperatures.

The purification workflow is outlined in the table below.

| Step | Procedure | Purpose |

| 1. Quenching | Slowly pour the reaction mixture into an ice/water slurry with stirring. orgsyn.org | Decomposes excess chlorosulfonic acid and precipitates the crude product. |

| 2. Isolation | Collect the solid product via vacuum filtration. acs.org | Separate the solid product from the aqueous acidic solution. |

| 3. Washing | Wash the filter cake with copious amounts of cold water. | Remove residual inorganic acids (H₂SO₄, HCl). |

| 4. Drying | Dry the crude solid, for instance, by pressing on a porous plate or in a vacuum desiccator. | Remove water to prevent hydrolysis and prepare for final purification. |

| 5. Recrystallization | Dissolve the dry crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. | Remove organic impurities, such as the diaryl sulfone, to yield a highly pure product. orgsyn.org |

Reactivity and Mechanistic Investigations of 4 Cyclohexyloxy Benzenesulfonyl Chloride

Electrophilic Nature and Reactivity Profile of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive functional group characterized by a strongly electrophilic sulfur atom. This electrophilicity arises from the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, 4-Cyclohexyloxy-benzenesulfonyl chloride readily engages in reactions with a wide array of nucleophiles. wikipedia.org

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for arylsulfonyl chlorides is nucleophilic acyl substitution. researchtrends.net This process, while termed "acyl substitution," occurs at a tetracoordinate sulfur center rather than a carbonyl carbon. The mechanism of this substitution is a subject of detailed study and can proceed through different pathways depending on the substrate, nucleophile, and reaction conditions. mdpi.com

Two principal mechanisms are often considered:

A stepwise addition-elimination (A-E) mechanism: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. nih.gov This intermediate then collapses by expelling the chloride ion, which is a good leaving group, to yield the final product. nih.gov

A concerted Sₙ2-type mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step through a trigonal bipyramidal transition state. nih.govnih.gov

For most arenesulfonyl chlorides, the reaction is believed to proceed via a single transition state consistent with the Sₙ2 mechanism. nih.gov

Reactions with Amines: Formation of Sulfonamides

One of the most significant applications of arylsulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. wikipedia.orgekb.eg This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a robust and widely used method for synthesizing this important class of compounds. cbijournal.com The reaction of benzenesulfonyl chloride with primary and secondary amines serves as the basis for the Hinsberg test, a classical method for distinguishing between amine classes. byjus.com

The general reaction is highly efficient and proceeds readily under mild conditions. cbijournal.com While specific kinetic data for this compound is not extensively documented, the reaction conditions are analogous to those used for other benzenesulfonyl chlorides.

Table 1: Typical Conditions for Sulfonamide Synthesis from Arenesulfonyl Chlorides

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline (B41778) | Pyridine | Dichloromethane (DCM) | 0 - 25 | ~100 |

| Aniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | 86 |

| Aniline | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 85 |

| Primary/Secondary Amines | Potassium Carbonate | PEG-400 | Not specified | up to 78 |

| Primary/Secondary Amines | Sodium Hydride | DMF/THF | Not specified | 72-96 |

This table presents generalized data for arenesulfonyl chlorides based on available literature. cbijournal.com

Reactions with Alcohols and Phenols: Formation of Sulfonate Esters

In a similar fashion, this compound reacts with alcohols and phenols to produce the corresponding sulfonate esters. wikipedia.orgresearchtrends.net This reaction is a cornerstone of organic synthesis, as it converts a poorly leaving hydroxyl group (-OH) into a sulfonate group (-OSO₂Ar), which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. researchtrends.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which also serves to catalyze the reaction.

The synthesis of aryl sulfonate esters from phenols and sulfonyl chlorides is particularly efficient, often yielding crystalline products that are easily purified by recrystallization. researchtrends.net

Table 2: Representative Conditions for Sulfonate Ester Synthesis

| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alcohols | Indium | Not specified | Not specified | High |

| Alcohols | Ytterbium(III) trifluoromethanesulfonate (B1224126) | Not specified | Mild | High |

| Alcohols | 4-Methylpyridine N-oxide | Dichloromethane | Room Temp | High |

| Phenols | Pyridine | Dichloromethane | 50°C | 93 |

This table illustrates common catalytic and reaction conditions for the sulfonylation of alcohols and phenols with arenesulfonyl chlorides. researchtrends.netorganic-chemistry.org

Influence of the 4-Cyclohexyloxy Substituent on Reaction Kinetics and Selectivity

The substituent on the aromatic ring plays a crucial role in modulating the reactivity of the sulfonyl chloride group. The 4-cyclohexyloxy group influences the reaction kinetics primarily through its electronic effects.

The oxygen atom of the cyclohexyloxy group can donate electron density to the benzene (B151609) ring through resonance, while also exerting an electron-withdrawing inductive effect. For substituents like alkoxy groups at the para position, the electron-donating resonance effect typically outweighs the inductive effect. This net donation of electron density to the aromatic ring reduces the electrophilicity of the sulfonyl sulfur atom.

Kinetic studies on the nucleophilic substitution of various 4-substituted-benzenesulfonyl chlorides have been correlated using the Hammett equation (log(k/k₀) = ρσ). These studies consistently show a positive reaction constant (ρ value), for instance, a ρ-value of +2.02 was determined for the chloride-chloride exchange reaction. nih.govmdpi.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ constants) and decelerated by electron-donating groups (which have negative σ constants).

Given that the 4-cyclohexyloxy group is an electron-donating substituent, it is expected to decrease the rate of nucleophilic attack on this compound compared to unsubstituted benzenesulfonyl chloride. Studies on the solvolysis of 4-methoxybenzenesulfonyl chloride confirm that electron-donating groups slow the reaction rate, consistent with an Sₙ2-type mechanism. cdnsciencepub.com

Catalytic Aspects in Transformations Involving the Sulfonyl Chloride Moiety

Various catalytic methods can be employed to enhance the rate and efficiency of reactions involving the sulfonyl chloride moiety. The most common form of catalysis is base catalysis. Tertiary amines like pyridine and triethylamine not only act as acid scavengers but can also function as nucleophilic catalysts. In this mechanism, the amine attacks the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine).

Furthermore, peptide-based catalysts have been developed for enantioselective sulfonylation reactions, demonstrating the potential for sophisticated catalytic control over these transformations. nih.gov In some cases, Lewis acids like Ytterbium(III) trifluoromethanesulfonate have been shown to effectively catalyze the formation of sulfonate esters from sulfonyl chlorides and alcohols. organic-chemistry.org Photocatalysis has also emerged as a modern strategy for transformations involving sulfonyl chlorides, typically proceeding through sulfonyl radical intermediates. bohrium.com

Mechanistic Studies of Aryl-Sulfonyl Chloride Interactions and Functional Group Interconversions

The mechanism of nucleophilic substitution at the sulfonyl sulfur is complex and has been a subject of considerable debate, with evidence pointing towards a continuum between a concerted Sₙ2-like mechanism and a stepwise addition-elimination (A-E) pathway. mdpi.comorganic-chemistry.org A purely dissociative Sₙ1 mechanism, involving the formation of a sulfonyl cation (ArSO₂⁺), is generally considered energetically unfavorable under typical solvolytic conditions due to the high bond-dissociation energy. beilstein-journals.org

For the majority of arenesulfonyl chlorides reacting with nucleophiles, extensive kinetic and computational studies support a bimolecular mechanism (Sₙ2-type) involving a single transition state. nih.govcdnsciencepub.combeilstein-journals.org The positive ρ value in Hammett plots for these reactions is consistent with a transition state where there is a buildup of negative charge, as would be expected in an Sₙ2 attack. viu.ca

The 4-cyclohexyloxy group, as an electron-donating substituent, would slightly destabilize this charge-separated transition state, leading to the observed rate deceleration. The interconversion of the sulfonyl chloride to other functional groups like sulfonamides and sulfonate esters proceeds reliably through this nucleophilic substitution pathway, making this compound a versatile intermediate for introducing the 4-cyclohexyloxy-benzenesulfonyl moiety into various molecular scaffolds.

Applications in Complex Molecule Synthesis and Chemical Transformations

Role as a Key Intermediate in Medicinal Chemistry

4-Cyclohexyloxy-benzenesulfonyl chloride serves as a valuable intermediate in the field of medicinal chemistry due to its reactive sulfonyl chloride group, which allows for its incorporation into a wide array of molecular structures. This functional group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols, facilitating the synthesis of sulfonamides and sulfonate esters, respectively. vulcanchem.comwikipedia.org

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of novel sulfonamide derivatives. The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. This class of compounds is of significant interest due to the established history of sulfonamides (sulfa drugs) as therapeutic agents with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov

Research has demonstrated that substituted benzenesulfonyl chlorides are used to create complex sulfonamides that act as potent and selective enzyme inhibitors. For instance, related structures are used to synthesize secondary amides of sulfonylated 3-amidinophenylalanine, which have been identified as effective inhibitors of matriptase, a type of protease. chemicalbook.com The cyclohexyloxy moiety provides a bulky, lipophilic group that can be used to probe hydrophobic pockets in target enzymes or receptors, potentially enhancing binding affinity and selectivity. The synthesis of benzimidazole-sulfonyl hybrids, which show a range of bioactivities, further highlights the utility of sulfonyl chloride intermediates in developing new pharmacologically active agents. nih.gov

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. nih.gov this compound is employed to introduce the cyclohexyloxy-benzenesulfonyl moiety into various biologically relevant heterocyclic scaffolds. This is typically achieved by reacting the sulfonyl chloride with an amino-functionalized heterocycle, such as an aminoquinazoline, aminopyrrole, or aminothiophene.

The resulting sulfonamide-heterocycle hybrids are explored for novel therapeutic properties. The benzimidazole (B57391) scaffold, for example, is present in drugs with activities ranging from antimicrobial to anticancer. nih.gov By combining this proven heterocyclic core with the sulfonyl group derived from this compound, chemists can generate novel molecular architectures. The synthesis of such benzo-fused heterocycles often involves the condensation of o-substituted anilines with various reagents, and the resulting scaffolds can be further functionalized with sulfonyl chlorides to explore their therapeutic potential. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a biologically active compound's structure to understand how these changes affect its activity. drugdesign.org this compound is an ideal building block for such studies. It allows medicinal chemists to introduce the specific 4-cyclohexyloxy-benzenesulfonyl group into a lead molecule.

Utilization in Agrochemical and Dye Synthesis as a Chemical Building Block

Substituted benzenesulfonyl chlorides are important intermediates in the production of various agrochemicals. chemimpex.comchemimpex.comgoogle.com They are key precursors for sulfonylurea and sulfonamide herbicides, which function by inhibiting the plant enzyme acetolactate synthase (ALS). google.com The reactivity of the sulfonyl chloride group allows for its facile incorporation into the final herbicide structure. As a substituted benzenesulfonyl chloride, this compound can be utilized as a building block in the synthesis of new crop protection agents.

In the dye industry, aromatic sulfonyl chlorides serve as raw materials for the manufacture of various dyes. google.com The synthesis often involves converting the aromatic precursor into a diazonium salt, which then undergoes an azo coupling reaction to form an azo dye, a major class of synthetic colorants. unb.ca Alternatively, the sulfonyl chloride can react with amino-functionalized dye molecules to introduce the sulfonyl group, which can modify the dye's color, solubility, or binding properties to fabrics.

Advanced Synthetic Methodologies Employing this compound

In analytical chemistry, particularly in chromatography, it is often necessary to chemically modify analytes before analysis. This process, known as derivatization, is used for compounds that have poor detection characteristics. nih.gov Many biogenic amines, for example, lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). semanticscholar.org

This compound can be used as a pre-column derivatization reagent for the analysis of primary and secondary amines. It reacts with the amine to form a stable sulfonamide derivative. wikipedia.org This new molecule incorporates the benzene (B151609) ring from the sulfonyl chloride, which acts as a chromophore, allowing for sensitive detection by UV absorbance. This methodology enables the accurate quantification of low concentrations of amines in complex matrices such as food, beverages, and biological samples. nih.govsemanticscholar.org The principle is similar to the use of other sulfonyl chlorides, like dansyl chloride, which are widely employed for the same purpose in analytical methods. researchgate.net

Application in Protecting Group Strategies for Sensitive Functional Groups

In the synthesis of complex organic molecules, the use of protecting groups is a crucial strategy to temporarily mask reactive functional groups and prevent unwanted side reactions. Arenesulfonyl chlorides are a well-established class of reagents used for the protection of sensitive functionalities, particularly amines and alcohols. The 4-cyclohexyloxy-benzenesulfonyl group, introduced by reacting the corresponding sulfonyl chloride with a nucleophilic functional group, can serve as a robust protecting group. Its chemical behavior is analogous to other arenesulfonyl protecting groups, such as the more commonly used tosyl (Ts) and nosyl (Ns) groups. nih.govresearchgate.net

The effectiveness of a protecting group is determined by its ease of installation, its stability under various reaction conditions, and the facility of its selective removal under mild conditions. nih.gov The electronic properties of the substituent on the phenyl ring of the benzenesulfonyl chloride can significantly influence these characteristics.

Protection of Amines

Primary and secondary amines react readily with benzenesulfonyl chlorides in the presence of a base to form stable sulfonamides. This reaction is the basis for the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamides are generally solid and crystalline, which facilitates their purification.

The 4-cyclohexyloxy-benzenesulfonyl group can be introduced to an amine under standard conditions, typically using a base such as pyridine (B92270) or triethylamine (B128534) in a suitable solvent like dichloromethane. The resulting N-(4-cyclohexyloxy-benzenesulfonyl) amine (a sulfonamide) is expected to be stable to a wide range of reaction conditions, including many acidic and oxidative environments.

The deprotection of arenesulfonamides can often be challenging, requiring harsh conditions. nih.gov However, the specific conditions for cleavage are highly dependent on the substituents on the aromatic ring. For instance, electron-withdrawing groups, such as a nitro group in nosylamides, facilitate the cleavage under milder conditions, often using a thiol and a base. nih.govresearchgate.net The electron-donating nature of the cyclohexyloxy group would likely make the corresponding sulfonamide more robust and require more forcing conditions for its removal, similar to the tosyl group.

Table 1: Generalized Conditions for the Protection and Deprotection of Amines with Arenesulfonyl Chlorides

| Step | Reagents and Conditions | Functional Group Transformation |

| Protection | Amine, this compound, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂, THF) | R-NH₂ → R-NH-SO₂-Ar |

| Deprotection | Strong Acid (e.g., HBr/phenol) or Reductive Cleavage (e.g., Na/NH₃, SmI₂) | R-NH-SO₂-Ar → R-NH₂ |

Note: The conditions presented are generalized for arenesulfonyl groups and would require optimization for the specific 4-cyclohexyloxy derivative.

Protection of Alcohols

Alcohols can be converted to their corresponding sulfonate esters by reaction with a sulfonyl chloride in the presence of a base. uwindsor.ca These sulfonate esters are not only good protecting groups but also serve to activate the hydroxyl group, transforming it into a good leaving group for nucleophilic substitution reactions.

The 4-cyclohexyloxy-benzenesulfonyl group can be attached to an alcohol to form a sulfonate ester. These esters are typically more stable to acidic conditions than silyl (B83357) ethers or acetals. uwindsor.camasterorganicchemistry.com The stability of such a sulfonate ester would be comparable to that of tosylate esters.

Deprotection of sulfonate esters to regenerate the alcohol can be achieved through reductive cleavage. researchgate.net A variety of reducing agents can be employed, with the choice depending on the other functional groups present in the molecule.

Table 2: Generalized Conditions for the Protection and Deprotection of Alcohols with Arenesulfonyl Chlorides

| Step | Reagents and Conditions | Functional Group Transformation |

| Protection | Alcohol, this compound, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | R-OH → R-O-SO₂-Ar |

| Deprotection | Reductive Cleavage (e.g., LiAlH₄, Na/NH₃, SmI₂) | R-O-SO₂-Ar → R-OH |

Note: The conditions presented are generalized for arenesulfonyl groups and would require optimization for the specific 4-cyclohexyloxy derivative.

While detailed research findings specifically on the application of this compound as a protecting group are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of other arenesulfonyl chlorides. The bulky and lipophilic nature of the cyclohexyloxy group may also influence the solubility and chromatographic behavior of the protected compounds.

Structure Reactivity/property Relationship Studies and Design of Novel Derivatives

Design and Synthesis of Analogues and Homologues of 4-Cyclohexyloxy-benzenesulfonyl Chloride

The design of analogues and homologues of this compound focuses on systematically altering its constituent parts to fine-tune its properties. Synthetic strategies generally build upon established methods for preparing arylsulfonyl chlorides, such as the chlorosulfonation of the corresponding aromatic ether or the reaction of a phenate with sulfuryl chloride. orgsyn.orgwikipedia.org

Design Strategies:

Modification of the Cycloalkyl Group: Homologues can be designed by varying the ring size of the cycloalkoxy group (e.g., cyclopentyloxy, cycloheptyloxy). Analogues can be created by introducing substituents on the cyclohexane (B81311) ring (e.g., methyl, tert-butyl) to probe steric and stereochemical effects.

Alteration of the Linkage: The ether linkage can be replaced with other functionalities, such as a thioether (cyclohexythio) or an N-cyclohexylamino group, to create isosteres with different electronic properties.

Aromatic Ring Substitution: Introducing additional substituents on the benzene (B151609) ring is a powerful strategy for modulating the electronic properties of the sulfonyl chloride group, as discussed in section 5.4.

Synthetic Approaches: The primary route to these compounds involves the synthesis of the corresponding cyclohexyloxybenzene derivative, followed by chlorosulfonation. For example, 4-cyclohexyl-cyclohexyloxybenzene could be prepared and subsequently treated with chlorosulfonic acid to yield the desired sulfonyl chloride analogue. wikipedia.org Alternatively, a diazotization reaction of a substituted aniline (B41778), followed by a Sandmeyer-type reaction, can be employed to introduce the sulfonyl chloride group. nih.gov

| Analogue/Homologue Name | Structural Modification | Key Synthetic Precursor |

|---|---|---|

| 4-Cyclopentyloxy-benzenesulfonyl chloride | Varying cycloalkyl ring size | Cyclopentyloxybenzene |

| 4-(4-Methylcyclohexyloxy)-benzenesulfonyl chloride | Substitution on cycloalkyl ring | 4-Methylcyclohexyloxybenzene |

| 4-Cyclohexyloxy-2-methyl-benzenesulfonyl chloride | Substitution on aromatic ring | 1-Cyclohexyloxy-3-methylbenzene |

| 4-Cyclohexylthio-benzenesulfonyl chloride | Alteration of ether linkage | Cyclohexyl phenyl sulfide |

Impact of Cyclohexyloxy Stereochemistry on Reactivity and Molecular Recognition

The non-planar, conformationally mobile nature of the cyclohexane ring introduces significant stereochemical complexity that can influence both reactivity and molecular recognition. Stereochemistry plays a pivotal role in biological activity and molecular interactions, as the specific three-dimensional arrangement of atoms affects binding to protein targets and transport systems. nih.gov

The cyclohexane ring predominantly adopts a chair conformation. The ether oxygen atom can be attached to the benzene ring via an axial or equatorial position on the cyclohexane ring. These two conformers are in dynamic equilibrium, but the equatorial position is generally more stable due to reduced steric hindrance. However, the presence of substituents on the cyclohexane ring can alter this preference.

Influence on Reactivity: The stereochemistry of the cyclohexyloxy group can impact the steric environment around the sulfonyl chloride functional group.

Diastereoselectivity: In reactions with chiral nucleophiles, the axial and equatorial conformers of the cyclohexyloxy group present different steric profiles. This can lead to diastereoselectivity, where one diastereomeric product is formed in preference to the other.

Rate Effects: A conformationally locked analogue, for instance, one with a bulky t-butyl group in the 4-position of the cyclohexane ring, would force the oxygen into a specific (equatorial) position. This can lead to different reaction rates compared to the conformationally mobile parent compound due to a more defined steric environment.

Influence on Molecular Recognition: Molecular recognition events, such as binding to an enzyme or receptor, are highly sensitive to the three-dimensional shape of a molecule. researchgate.net

Binding Affinity: The specific orientation of the cyclohexyloxy group can be critical for fitting into a binding pocket. One stereoisomer may bind with high affinity, while another may not bind at all, a common observation in drug discovery. nih.gov

Epitope Mimicry: In the design of mimics for biological ligands, such as carbohydrates, the fucose moiety is often a key recognition element. The cyclohexyloxy group, with its defined stereocenters, can be used to mimic such structures, and its orientation can provide additional contact points that enhance binding affinity. researchgate.net

Correlation between Electronic and Steric Effects of the Cyclohexyloxy Group and Reaction Outcomes

The outcome of reactions involving this compound is governed by a combination of the electronic and steric properties of the cyclohexyloxy substituent.

Electronic Effects: The oxygen atom of the cyclohexyloxy group exerts two opposing electronic effects:

Inductive Effect (-I): As oxygen is more electronegative than carbon, it withdraws electron density from the aromatic ring through the sigma bond.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density.

Steric Effects: The cyclohexyloxy group is sterically demanding compared to smaller alkoxy groups like methoxy. This steric bulk can significantly influence reaction rates and pathways. numberanalytics.comnih.gov

Steric Hindrance: The bulky nature of the group can impede the approach of a nucleophile to the sulfur atom, potentially slowing down the reaction rate. This is a classic steric hindrance effect. youtube.com

Steric Acceleration: In some cases, steric strain within the reactant can be relieved in the transition state, leading to an acceleration of the reaction rate. mdpi.comresearchgate.net For the sulfonyl chloride, if the transition state of a reaction involves a change in geometry from tetrahedral to trigonal bipyramidal, steric compression between the cyclohexyloxy group and the sulfonyl oxygens might be lessened, accelerating the reaction. researchgate.net

| Substituent | Hammett Sigma (σp) | Electronic Effect | Relative Steric Bulk |

|---|---|---|---|

| -H | 0.00 | Neutral | Minimal |

| -OCH₃ (Methoxy) | -0.27 | Electron Donating | Small |

| -O-Cyclohexyl | ~ -0.32 | Electron Donating | Large |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | Electron Donating | Very Large |

Strategies for Modulating the Reactivity of the Sulfonyl Chloride Group through Aromatic Substitution

The reactivity of the sulfonyl chloride group can be systematically controlled by introducing additional substituents onto the aromatic ring. This modulation is a cornerstone of physical organic chemistry, often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent electronic properties. utexas.eduwikipedia.orgslideshare.net

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For nucleophilic substitution reactions at the sulfonyl chloride group, the reaction is facilitated by a more electrophilic sulfur center.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) have positive σ values. They withdraw electron density from the aromatic ring, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. This results in an increased reaction rate (k > k₀).

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or additional alkoxy groups have negative σ values. They donate electron density to the ring, making the sulfur atom less electrophilic and slowing the reaction rate (k < k₀).

Studies on the reactions of arenesulfonyl chlorides consistently show a positive ρ value, confirming that the reaction is accelerated by electron-withdrawing groups. mdpi.comlookchem.comnih.gov For instance, the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides yielded a ρ-value of +2.02, indicating significant charge buildup in the transition state that is stabilized by EWGs. mdpi.comnih.gov Therefore, to increase the reactivity of this compound, one could introduce an EWG, such as a nitro group, at the 3-position. Conversely, adding another EDG would further decrease its reactivity.

| Substituent (at 3-position) | Hammett Sigma (σm) | Effect on Electrophilicity of Sulfur | Predicted Reaction Rate (vs. Parent) |

|---|---|---|---|

| -NO₂ (Nitro) | +0.71 | Strongly Increases | Much Faster |

| -Cl (Chloro) | +0.37 | Increases | Faster |

| -H (Hydrogen) | 0.00 | Baseline | Baseline |

| -CH₃ (Methyl) | -0.07 | Slightly Decreases | Slower |

| -NH₂ (Amino) | -0.16 | Decreases | Slower |

Advanced Analytical and Computational Methodologies in the Study of 4 Cyclohexyloxy Benzenesulfonyl Chloride

Spectroscopic Characterization Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Cyclohexyloxy-benzenesulfonyl chloride and tracking the progress of chemical reactions involving this compound. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the cyclohexyl group. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the sulfonyl chloride group and the oxygen atom. The protons on the cyclohexyl ring will produce a series of multiplets in the upfield region (typically 1.0-4.5 ppm). The proton attached to the carbon bearing the oxygen atom (methine proton) would be the most deshielded of the cyclohexyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons and the cyclohexyl carbons. The carbon atoms of the benzene ring directly attached to the sulfonyl chloride group and the oxygen atom would be significantly deshielded.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (ortho to -SO₂Cl) | ~7.9 | ~129 |

| Aromatic Protons (ortho to -O-cyclohexyl) | ~7.0 | ~115 |

| Cyclohexyl Proton (-CH-O-) | ~4.4 | ~80 |

| Cyclohexyl Protons (-CH₂) | 1.2-2.0 | 23-32 |

| Aromatic Carbon (-C-SO₂Cl) | - | ~145 |

| Aromatic Carbon (-C-O-) | - | ~160 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of the sulfonyl chloride and ether functional groups.

The key characteristic IR absorption bands for sulfonyl chlorides are strong and appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. acdlabs.com The presence of the C-O-C ether linkage would be confirmed by a stretching vibration band in the region of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while those of the cyclohexyl group will appear just below 3000 cm⁻¹. vscht.czmasterorganicchemistry.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 (Strong) |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1166 - 1204 (Strong) |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Cyclohexyl) | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing chlorine and sulfur.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. For this compound, fragmentation of the cyclohexyloxy group is also expected. The observation of a peak corresponding to the loss of the sulfonyl chloride group ([M - SO₂Cl]⁺) and fragments of the cyclohexyl ring would further confirm the structure. The ion peak at m/z 99 is often characteristic of a sulfonyl chloride group and exhibits an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com

Chromatographic Methods for Analysis, Purity Assessment, and Isolation

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and isolating desired products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of benzenesulfonyl chloride derivatives. sielc.comresearchgate.net

In a typical setup, a C8 or C18 stationary phase is used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like phosphoric or formic acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene ring in this compound absorbs UV light. This method allows for the quantification of the main compound and the detection of impurities, which is critical for quality control.

| Parameter | Typical Condition |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) or equivalent |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

While this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, GC-MS is a powerful tool for the analysis of its more volatile derivatives or related impurities. For instance, in the synthesis of sulfonamides from this compound, GC-MS can be used to analyze the reaction mixture after derivatization of the amine reactants or sulfonamide products to make them more amenable to GC analysis.

Furthermore, GC-MS is instrumental in identifying and quantifying potential genotoxic impurities, such as sulfonic acid esters, which could be byproducts in the synthesis process. shimadzu.com The high sensitivity and specificity of GC-MS make it an ideal technique for trace-level analysis of such impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

Flash Chromatography for Product Purification

Flash chromatography is a cornerstone technique for the rapid and efficient purification of synthetic intermediates and final products, including this compound and its subsequent derivatives. This method, a variation of column chromatography, utilizes a constant, positive pressure (typically from compressed air or nitrogen) to force the solvent through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. nih.gov The primary advantage of this technique is its speed and resolving power, making it an indispensable tool in synthetic organic chemistry. mdpi.com

The purification of sulfonyl chlorides and their reaction products often employs normal-phase flash chromatography. mdpi.com In this mode, a polar stationary phase like silica gel is used in conjunction with a non-polar or moderately polar mobile phase (eluent). The separation mechanism is based on the principle of adsorption and desorption; more polar compounds adsorb more strongly to the silica and thus elute more slowly, while less polar compounds travel through the column more quickly. mdpi.com

For a compound like this compound or its derivatives, the selection of an appropriate solvent system is critical for achieving good separation. This is typically determined empirically using thin-layer chromatography (TLC). An ideal solvent system will yield a retention factor (Rƒ) of approximately 0.3 for the desired compound. nih.gov Common solvent systems for sulfonyl chlorides and related molecules are mixtures of hexanes and ethyl acetate, with the polarity of the mixture being increased (gradient elution) to elute compounds with increasing polarity. nih.govresearchgate.net The crude reaction mixture can be loaded onto the column directly if dissolved in a minimal amount of the initial eluent, or it can be pre-adsorbed onto a small amount of silica gel or Celite, a technique known as dry loading, which often improves resolution. researchgate.net

The following table summarizes typical conditions used in the flash chromatographic purification of sulfonyl chloride derivatives, which are applicable to this compound.

Table 1: Representative Flash Chromatography Parameters for Sulfonyl Chloride Derivatives

| Parameter | Description | Common Implementation |

|---|---|---|

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (32-63 µm or 200-300 mesh) nih.govresearchgate.net |

| Mobile Phase (Eluent) | Solvent system used to move compounds through the column. | Hexanes/Ethyl Acetate mixtures nih.govresearchgate.netnih.gov |

| Elution Mode | Method of changing solvent polarity during the run. | Isocratic (constant solvent composition) or Gradient (increasing polarity, e.g., 0% to 25% Ethyl Acetate in Hexanes) nih.gov |

| Sample Loading | Method of introducing the crude product to the column. | Direct liquid loading or Dry loading (adsorbed onto silica/Celite) researchgate.net |

| Detection | Method for identifying fractions containing the compound. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining nih.gov |

Computational Chemistry Approaches for Understanding Chemical Behavior

Computational chemistry provides powerful, non-experimental tools to predict and understand the behavior of molecules like this compound at an atomic level. These methods allow for the investigation of molecular properties, reaction mechanisms, and intermolecular interactions, offering insights that can guide synthetic efforts and the design of new functional derivatives.

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. A key application in drug discovery and materials science is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For derivatives of this compound, which are often sulfonamides synthesized by reacting the sulfonyl chloride with an amine, docking studies are instrumental in designing compounds with specific biological activities. nih.govnih.gov

The process begins with the three-dimensional crystal structure of a target protein, often obtained from a database like the Protein Data Bank (PDB). nih.gov Computational software is then used to place the designed sulfonamide derivative into the active site of the protein. The program calculates the binding energy and identifies key non-covalent interactions, such as hydrogen bonds, π–π stacking, and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.govnih.gov A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. nih.gov

These studies allow chemists to rationally design new derivatives by modifying the structure of the parent compound to enhance these interactions. For instance, by modeling derivatives of this compound, researchers can predict how changes to the amine portion of the resulting sulfonamide will affect its binding to a target enzyme, such as carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested in the lab, accelerating the discovery of potent and selective inhibitors. nih.gov

Table 2: Application of Molecular Docking in the Design of Benzenesulfonamide Derivatives

| Target Protein (PDB Code) | Therapeutic Area | Key Interactions Observed | Significance for Derivative Design |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) (e.g., 1AJ0) | Antibacterial | Hydrogen bonds between the sulfonyl oxygens and residues like Arg255; arene-cation interactions. nih.gov | Guides the design of sulfonamides as folate synthesis inhibitors. nih.gov |

| Acetylcholinesterase (AChE) (e.g., 1EVE) | Alzheimer's Disease | π–π stacking with Trp84; hydrogen bonding with Tyr121. nih.gov | Informs the design of dual-binding site AChE inhibitors. nih.gov |

| Carbonic Anhydrase (CA) (e.g., 1AZM) | Antiglaucoma, Anticancer | Coordination of the sulfonamide group to the active site zinc ion; hydrogen bonds with Thr199. mdpi.comnih.gov | Essential for developing potent and isoform-selective CA inhibitors. mdpi.comnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. semanticscholar.orgnih.gov These methods solve approximations of the Schrödinger equation to determine properties like orbital energies, electron density distribution, and the stability of different molecular states. nih.gov For this compound, such calculations can predict its reactivity towards nucleophiles, a critical aspect of its function as a synthetic precursor.

Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is particularly important for an electrophile like a sulfonyl chloride, as its energy and spatial distribution indicate the most likely site for nucleophilic attack. mdpi.com DFT studies on arenesulfonyl chlorides have shown that the LUMO is typically centered on the sulfur-chlorine bond, confirming the sulfur atom as the primary electrophilic center. semanticscholar.org

Furthermore, these calculations can elucidate reaction mechanisms. For example, DFT studies have been used to determine whether the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides proceeds through a synchronous Sₙ2-like transition state or a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. semanticscholar.org The calculations can also predict how substituents on the aromatic ring, such as the cyclohexyloxy group, influence the reaction rate by altering the electronic properties of the sulfonyl group. Electron-donating groups are generally predicted to slow the reaction, while electron-withdrawing groups increase the electrophilicity of the sulfur atom and accelerate the reaction. semanticscholar.org

Table 3: Electronic Properties of Aryl Sulfonyl Chlorides Predictable by Quantum Chemistry

| Property | Description | Significance |

|---|---|---|

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | The HOMO-LUMO gap indicates chemical reactivity and stability. LUMO distribution identifies electrophilic sites. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Mulliken Atomic Charges | A theoretical distribution of charge among the atoms in a molecule. epstem.net | Quantifies the partial positive charge on the sulfur atom, indicating its electrophilicity. |

| Reaction Pathway Energetics | Calculation of energies for reactants, transition states, and products. semanticscholar.org | Determines activation energies and reaction mechanisms (e.g., Sₙ2 vs. addition-elimination). semanticscholar.org |

| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. epstem.net | Aids in the characterization of the molecule and comparison with experimental spectroscopic data. epstem.net |

Prediction of Conformational Landscapes and Intermolecular Interactions

The presence of the flexible cyclohexyl ring and its ether linkage to the phenyl ring means the molecule can adopt multiple low-energy conformations. Conformational analysis, often performed using molecular mechanics or DFT, can identify these stable conformers and calculate their relative energies. biomedres.us This is important because the dominant conformation can influence the molecule's reactivity and its packing in a crystal lattice.

Hirshfeld surface analysis is a powerful computational tool derived from X-ray crystallography data that is used to visualize and quantify intermolecular interactions in crystals. nih.gov Studies on analogous aromatic sulfonyl chlorides have revealed that the dominant intermolecular interactions involve the oxygen atoms of the sulfonyl group, which act as hydrogen bond acceptors. nih.gov These analyses also show interactions involving the chlorine atom and the aromatic rings. For this compound, one would predict that the sulfonyl oxygens are the primary sites for forming hydrogen bonds and other stabilizing contacts in a solid or solution state. Understanding these non-covalent forces is crucial for predicting crystal packing, solubility, and the recognition patterns that might occur when a derivative binds to a biological target. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexanes |

| Sulfonamide |

| Carbonic anhydrase |

| Dihydropteroate synthase (DHPS) |

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 4-Cyclohexyloxy-benzenesulfonyl chloride to ensure laboratory safety?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. Avoid ergonomic strain by maintaining proper workstation setup .

- Storage : Store at 2–8°C in a dry, well-ventilated area, away from oxidizing agents and moisture. Use airtight containers to prevent hydrolysis .

- Waste Disposal : Segregate waste and consult professional disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Chlorination of Precursors : React 4-cyclohexyloxy-benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via TLC or NMR .

- Friedel-Crafts Sulfonylation : Use AlCl₃ as a catalyst to introduce the sulfonyl chloride group to a cyclohexyloxy-substituted benzene ring. Optimize temperature (40–60°C) to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexyloxy and sulfonyl chloride moieties. Compare peaks with reference spectra from databases like NIST .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and fragmentation patterns .

- FT-IR : Identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Advanced Questions

Q. How can researchers optimize reaction conditions for sulfonylation using this compound to achieve high yields?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Avoid protic solvents that may hydrolyze the sulfonyl chloride .

- Catalysis : Add pyridine or triethylamine to scavenge HCl, preventing side reactions. Maintain a stoichiometric ratio of 1:1.2 (substrate:sulfonyl chloride) for complete conversion .

- Temperature Control : Conduct reactions at 0–25°C to balance reactivity and stability. Monitor exothermic phases with a thermocouple .

Q. How should researchers address discrepancies in reactivity data observed when using this compound in different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying dielectric constants (e.g., hexane vs. DMF) to assess nucleophilic attack rates. Correlate results with Kamlet-Taft solvent parameters .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. For example, slower reactivity in DMSO may indicate steric hindrance or solvation effects .

- Computational Modeling : Perform DFT calculations to compare transition-state energies in different solvents, identifying optimal media for specific reactions .

Q. What strategies can elucidate the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer :

- Isotopic Labeling : Introduce ³⁶Cl or ¹⁸O isotopes to track bond cleavage/formation via MS or NMR .

- Intermediate Trapping : Use low-temperature NMR (-40°C) to isolate and characterize reactive intermediates (e.g., sulfonate esters) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to distinguish between SN1 and SN2 pathways .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability Tests : Conduct accelerated degradation studies at pH 2–12. Monitor hydrolysis via HPLC, noting rapid decomposition in basic conditions (pH >10) due to OH⁻ nucleophilic attack .

- Thermal Analysis : Use DSC/TGA to determine decomposition onset temperatures. Store samples below 25°C to prevent thermal degradation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting literature reports on the regioselectivity of this compound in aromatic substitutions?

- Methodological Answer :

- Meta-Analysis : Compile literature data and categorize by reaction conditions (e.g., solvent, catalyst). Use statistical tools (e.g., PCA) to identify outliers or trends .

- Controlled Replication : Repeat key experiments under standardized conditions (e.g., 25°C, DCM, 1.0 eq. catalyst) to isolate variables causing discrepancies .

- Cross-Validation : Compare results with analogous compounds (e.g., 4-methylbenzenesulfonyl chloride) to determine if cyclohexyloxy steric effects explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.